molecular formula C19H13ClFN5O3 B2978515 5-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide CAS No. 900008-40-4

5-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide

Cat. No.: B2978515
CAS No.: 900008-40-4
M. Wt: 413.79
InChI Key: GOUJZSYBZMMLLN-UHFFFAOYSA-N
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Description

5-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide (CAS 900008-40-4) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a scaffold recognized for its significant potential in targeted therapeutic research . This compound features a strategic molecular architecture, integrating electron-withdrawing and electron-donating groups, including a chloro substituent, a fluorophenyl ring, and a methoxybenzamide group, which collectively optimize its stability, solubility, and potential for selective interaction with biological targets . The core pyrazolopyrimidine structure is a privileged scaffold in medicinal chemistry, extensively investigated for its ability to inhibit key kinase enzymes involved in proliferative diseases . Research into analogous compounds has demonstrated potent inhibitory activity against anaplastic lymphoma kinase (ALK) and its resistant mutants, as well as other kinases like ROS1, positioning this chemical class as a valuable template for developing novel oncology therapeutics . Furthermore, pyrazolopyrimidine derivatives are being explored as inhibitors of other critical targets, such as Leucine-Rich Repeat Kinase 2 (LRRK2), which is relevant in neurodegenerative disease research . This product is provided for research and development purposes in life sciences. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-chloro-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN5O3/c1-29-16-7-2-11(20)8-14(16)18(27)24-25-10-22-17-15(19(25)28)9-23-26(17)13-5-3-12(21)4-6-13/h2-10H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUJZSYBZMMLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H11ClFN5O2C_{18}H_{11}ClFN_5O_2 with a molecular weight of 383.8 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC18H11ClFN5O2
Molecular Weight383.8 g/mol
CAS Number919865-37-5

This compound acts primarily as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . By inhibiting CDK2, it disrupts the cell cycle progression from the G1 phase to the S phase, leading to cell cycle arrest and subsequent apoptosis in cancer cells. This mechanism is crucial for its anticancer activity.

Anticancer Activity

In vitro studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • MDA-MB-468 Cell Line : Compound 12b (a related derivative) increased total apoptosis by 18.98-fold compared to control and raised caspase-3 levels by 7.32-fold .
  • NCI 60 Human Tumor Cell Line Panel : Various derivatives were evaluated for their antiproliferative activity, with some showing potent effects comparable to established anticancer drugs .

The compound's activity has been quantified using the MTT assay, revealing varying IC50 values across different cell lines:

Cell LineIC50 (µg/mL)
MDA-MB-4685.16 ± 0.4
T47D12.20 ± 1.0
MCF-10A>100

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in cancer therapy:

  • Study on Antiproliferative Activity : A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their effects on the NCI 60 panel. The most promising candidates showed enhanced selectivity and efficacy against breast cancer cell lines .
  • Mechanistic Insights : The inhibition of CDK2 was confirmed through biochemical assays, illustrating how this compound can halt cell cycle progression effectively .
  • Comparative Studies : In comparative analyses with other known inhibitors like sunitinib, this compound demonstrated similar or superior cytotoxicity against specific cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs share the pyrazolo[3,4-d]pyrimidinone core but differ in substituents, leading to variations in physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Key Structural and Molecular Comparisons

Compound Name / CAS Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Pyrazolo[3,4-d]pyrimidinone 1-(4-fluorophenyl), N-(5-chloro-2-methoxybenzamide) C₂₀H₁₅ClFN₅O₃* ~409.8† Enhanced lipophilicity (fluorine), moderate polarity (methoxy)
CAS 899737-27-0 Pyrazolo[3,4-d]pyrimidinone 1-(p-tolyl), N-(5-chloro-2-methoxybenzamide) C₂₀H₁₆ClN₅O₃ 409.8 Increased steric bulk (methyl vs. fluorine)
CAS 922082-64-2 Pyrazolo[3,4-d]pyrimidinone 1-(2-fluorobenzyl), N-(4-chlorobenzamide) linked via ethyl chain C₂₁H₁₇ClFN₅O₂ 425.8 Extended linker (ethyl), dual halogenation (Cl, F)
Example 53 () Pyrazolo[3,4-d]pyrimidinone 1-(chromen-2-yl), 4-amino-2-fluoro-N-isopropylbenzamide C₃₀H₂₄F₂N₆O₄ 586.5 Chromene fusion (planar extension), bulky isopropyl group

*Estimated based on CAS 899737-27-0 with fluorine substitution.
†Molecular weight approximated due to lack of direct data.

Key Observations:

The ethyl linker in CAS 922082-64-2 introduces flexibility but reduces rigidity, which may affect binding pocket interactions .

Electronic and Steric Modifications :

  • The 2-methoxy group in the target compound’s benzamide provides electron-donating effects, contrasting with the electron-withdrawing 4-chloro substituent in CAS 922082-64-2 .
  • Bulkier groups (e.g., chromene in ) may enhance target selectivity but reduce solubility .

Biological Implications :

  • Compounds with halogenated aryl groups (e.g., fluorine, chlorine) often exhibit improved metabolic stability and target affinity.
  • The absence of solubility or potency data in the evidence limits direct pharmacological comparisons.

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to CAS 899737-27-0 (Suzuki coupling or amidation), but fluorophenyl incorporation may require specialized reagents .
  • Data Gaps : Melting points, solubility, and biological activity data are unavailable in the provided evidence, necessitating further experimental validation.

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